2-(Oxan-4-yloxy)ethan-1-ol

描述

Contextualization of Ether-Alcohol Functionalities in Contemporary Organic Chemistry Research

In organic chemistry, functional groups are specific arrangements of atoms that dictate a molecule's characteristic chemical reactions. masterorganicchemistry.com Alcohols (R-OH) and ethers (R-O-R') are two fundamental functional groups that are central to the field. masterorganicchemistry.combritannica.com

Alcohols are characterized by a hydroxyl (-OH) group bonded to a carbon atom. masterorganicchemistry.com The polarized O-H bond allows alcohols to participate in hydrogen bonding, which generally results in higher boiling points and greater water solubility compared to hydrocarbons of similar molecular weight. masterorganicchemistry.comlibretexts.org The hydroxyl group is highly reactive and can be converted into many other functional groups, making alcohols versatile intermediates in synthesis. libretexts.org

Ethers feature an oxygen atom connected to two alkyl or aryl groups. britannica.com Unlike alcohols, ethers lack an O-H bond and thus cannot act as hydrogen-bond donors, though they can act as acceptors. britannica.com This makes them generally less reactive than alcohols and resistant to many acids and bases. britannica.comsolubilityofthings.com Their stability and ability to dissolve a wide array of organic compounds make them excellent solvents for chemical reactions, such as in the formation of Grignard reagents. britannica.comsolubilityofthings.com

Definitive Structural Features and Systemic Nomenclature in Scholarly Discourse

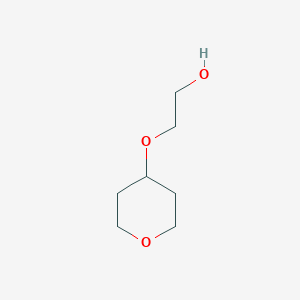

The structure of 2-(Oxan-4-yloxy)ethan-1-ol is defined by three key components: a saturated six-membered ring containing one oxygen atom, an ether linkage, and a primary alcohol.

The Oxane Ring: The six-membered ring is systematically named "oxane." wikipedia.org This is the preferred IUPAC name for what is more commonly known as tetrahydropyran (B127337) (THP). wikipedia.org The "tetrahydropyran" name is derived from pyran, a related ring with two double bonds; the addition of four hydrogen atoms saturates the ring to form tetrahydropyran. wikipedia.orggoong.com

The Ether Linkage: An oxygen atom connects the oxane ring to the ethanol (B145695) side-chain. The nomenclature "-oxy-" signifies this ether bond. The "4-" locant indicates that the ether oxygen is attached to the fourth carbon atom of the oxane ring.

The Ethan-1-ol Group: This is a two-carbon chain with a hydroxyl (-OH) group on the first carbon.

The systematic IUPAC name, This compound , precisely describes this arrangement. The compound is also known by the synonym 2-(tetrahydro-2H-pyran-4-yloxy)ethanol. sigmaaldrich.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 398487-56-4 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

Source: Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com

Historical Development and Significance of Tetrahydropyran-Containing Derivatives in Chemical Sciences

The tetrahydropyran (THP) ring system, the core of this compound, is a significant structural motif in chemistry. goong.com While tetrahydropyran itself is a relatively simple cyclic ether, its derivatives are widespread and of great importance. wikipedia.org

Historically, the significance of the THP scaffold grew with the discovery of its presence in numerous natural products. researchgate.net It forms the core of pyranose sugars like glucose and is found in complex marine natural products with potent biological activities, such as the anticancer agents bryostatin (B1237437) and eribulin. researchgate.netchemicalbook.com The prevalence of this ring system in biologically active molecules has made it an attractive target for synthetic organic chemists. chemicalbook.comnih.gov

One of the most common applications of the THP moiety in academic and industrial research is as a protecting group for alcohols. wikipedia.orgchemicalbook.com Alcohols react with 3,4-dihydropyran to form a 2-tetrahydropyranyl (THP) ether. This transformation masks the reactive hydroxyl group, allowing chemists to perform reactions on other parts of the molecule without interference. wikipedia.org The THP ether is stable under a variety of conditions but can be easily removed by acid-catalyzed hydrolysis to restore the original alcohol. wikipedia.org This strategy has been crucial in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products. goong.comnih.gov

The development of synthetic methods to construct the tetrahydropyran ring has been a major focus of research. researchgate.net Strategies such as Prins cyclizations, hetero-Diels-Alder reactions, and ring-closing metathesis have been developed and refined to allow for the stereoselective synthesis of substituted tetrahydropyrans. nih.govresearchgate.netorganic-chemistry.org This ongoing research highlights the enduring importance of tetrahydropyran derivatives in modern organic chemistry. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 2-(tetrahydro-2H-pyran-4-yloxy)ethanol |

| Oxane | Tetrahydropyran (THP) |

| Pyran | |

| Ethanol | |

| Glucose | |

| Bryostatin | |

| Eribulin |

Structure

3D Structure

属性

IUPAC Name |

2-(oxan-4-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZECSOMGRCGVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Oxan 4 Yloxy Ethan 1 Ol

Elucidation of Established Synthetic Routes and Mechanistic Pathways

The most prominent and well-established methods for synthesizing 2-(Oxan-4-yloxy)ethan-1-ol are multi-step processes that hinge on the formation of an ether bond. The Williamson ether synthesis is a cornerstone approach, involving the reaction of an alkoxide with a suitable electrophile. byjus.commasterorganicchemistry.com

The synthesis of this compound is fundamentally a multi-step process, as the precursors themselves must be prepared or sourced. byjus.com The core of the synthesis is the nucleophilic substitution reaction where an alkoxide displaces a leaving group. libretexts.org

Two primary pathways can be envisioned based on the Williamson ether synthesis:

Pathway A: Alkoxide of Tetrahydro-2H-pyran-4-ol with a 2-haloethanol. In this route, Tetrahydro-2H-pyran-4-ol is first deprotonated with a strong base to form the corresponding sodium or potassium alkoxide. This potent nucleophile then reacts with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol, in an SN2 reaction to form the ether linkage. The terminal hydroxyl group of the haloethanol is generally unreactive under these conditions compared to the carbon bearing the halide.

Pathway B: Ring-opening of an epoxide. A highly efficient and atom-economical alternative involves the reaction of the Tetrahydro-2H-pyran-4-ol alkoxide with ethylene (B1197577) oxide. wikipedia.org The alkoxide acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring, leading to a ring-opening reaction that directly forms the desired this compound after an aqueous workup to protonate the newly formed alkoxide. wikipedia.orgstackexchange.com

Reaction optimization is critical to maximize yield and minimize byproducts. Key parameters include the choice of base, solvent, and temperature. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred for deprotonating the alcohol to prevent competing reactions. masterorganicchemistry.com Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used as they effectively solvate the cation of the base while not interfering with the nucleophile. byjus.com Temperature control is also crucial; while gentle heating can increase the reaction rate, excessive temperatures can promote the E2 elimination pathway, especially with secondary alkyl halides, which is not a primary concern with a primary halide like 2-bromoethanol. libretexts.org

Table 1: Comparison of Established Synthetic Pathways

| Feature | Pathway A: Williamson Ether Synthesis | Pathway B: Epoxide Ring-Opening |

|---|---|---|

| Nucleophile | Tetrahydro-2H-pyran-4-oxide | Tetrahydro-2H-pyran-4-oxide |

| Electrophile | 2-Bromoethanol or 2-Chloroethanol | Ethylene Oxide |

| Mechanism | SN2 Nucleophilic Substitution | Nucleophilic Ring-Opening |

| Byproducts | Halide Salt (e.g., NaBr, NaCl) | None (in theory) |

| Atom Economy | Lower | Higher |

| Key Reagents | Base (e.g., NaH, NaOH), Solvent (e.g., THF, DMF) | Base (catalytic or stoichiometric), Solvent (e.g., THF) |

The strategic heart of synthesizing this compound lies in the selection and activation of its precursors. Tetrahydro-2H-pyran-4-ol (also known as Oxan-4-ol) is the central building block, providing the required oxane ring structure. cymitquimica.comgeorganics.sk This commercially available cyclic alcohol is a versatile intermediate in the production of various chemicals. cymitquimica.com Its hydroxyl group is the site of reactivity, allowing for its conversion into a potent nucleophile. cymitquimica.com

The conversion is typically achieved by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or, more definitively, sodium hydride (NaH), which irreversibly deprotonates the alcohol to form the sodium tetrahydropyran-4-oxide intermediate. gordon.edu

The other key precursor provides the hydroxyethyl (B10761427) moiety.

In the classic Williamson approach, 2-bromoethanol is an effective electrophile. The bromine atom serves as an excellent leaving group for the SN2 reaction.

In the more advanced approach, ethylene oxide serves as a highly reactive and efficient C2 synthon. wikipedia.org Its high ring strain makes it susceptible to nucleophilic attack, even from less reactive nucleophiles. wikipedia.org The reaction of an alcohol with ethylene oxide, known as ethoxylation, typically requires a catalyst (acidic or basic) and can be conducted under controlled temperature and pressure conditions. wikipedia.org

Exploration of Emerging Synthetic Strategies and Innovations

While the Williamson ether synthesis is robust, modern chemistry seeks more efficient, selective, and sustainable methods.

To improve upon the stoichiometric use of strong bases, catalytic methods are an area of active development for ether synthesis.

Phase-Transfer Catalysis (PTC): For Williamson-type syntheses, PTC can be employed. In this method, a catalyst like a quaternary ammonium (B1175870) salt transports the alkoxide from an aqueous or solid phase into an organic phase where the reaction with the alkyl halide occurs. This can allow for the use of less expensive bases like NaOH and milder reaction conditions. byjus.com

Direct Catalytic Alcohol-Alcohol Coupling: A greener and more advanced strategy involves the direct cross-coupling of two different alcohols, in this case, Tetrahydro-2H-pyran-4-ol and ethylene glycol. nih.gov This approach avoids the pre-formation of an alkoxide and the use of alkyl halides. Acid catalysts, such as trifluoroacetic acid (TFA), have been shown to mediate the condensation of a benzylic alcohol (which can form a stable carbocation) with an alkyl alcohol, releasing water as the only byproduct. nih.gov While direct application to two aliphatic alcohols can be challenging due to self-condensation and lower reactivity, the development of selective catalysts for such transformations is a key research goal.

High-Temperature Catalytic Williamson Ether Synthesis (CWES): For certain industrial applications, a catalytic version of the Williamson synthesis has been developed that operates at high temperatures (>300 °C) using weak alkylating agents like alcohols in the presence of catalytic amounts of alkali metal salts. acs.org This process avoids the large amounts of salt waste typical of the classic method but requires significant energy input. acs.org

Table 2: Emerging Catalytic Strategies for Etherification

| Strategy | Catalyst Type | Principle | Potential Advantage |

|---|---|---|---|

| Phase-Transfer Catalysis | Quaternary Ammonium/Phosphonium Salts | Transports alkoxide nucleophile to the organic phase. | Milder conditions, use of inexpensive inorganic bases. |

| Direct Alcohol Coupling | Brønsted or Lewis Acids | Activates one alcohol as an electrophile for attack by the other. | High atom economy (water is the only byproduct). nih.gov |

The target molecule, this compound, is achiral. It does not possess any stereocenters and is superimposable on its mirror image. Therefore, enantioselective or diastereoselective synthetic methodologies are not applicable to its direct preparation. Such strategies are employed for the synthesis of molecules that are chiral, aiming to produce a single enantiomer or diastereomer in excess. rsc.orggoogle.com

While the synthesis of this compound is not stereoselective, the related tetrahydropyranyl (THP) ether moiety is frequently used as a protecting group for chiral alcohols in complex syntheses. The reaction of a chiral alcohol with dihydropyran creates a new stereocenter at the C2 position of the pyran ring, resulting in a mixture of diastereomers. wikipedia.org The study of diastereoselectivity in such protection reactions is an important field, but it is distinct from the synthesis of the achiral title compound.

Integration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. alfa-chemistry.com Several of these principles can be directly applied to the synthesis of this compound.

Atom Economy: This principle favors reactions that incorporate the maximum amount of starting material into the final product. In this context, the ring-opening of ethylene oxide with Tetrahydro-2H-pyran-4-ol is superior to the traditional Williamson synthesis. It is an addition reaction where all atoms from both reactants are incorporated into the product, achieving 100% theoretical atom economy. The Williamson synthesis, by contrast, produces a salt byproduct (e.g., NaBr), lowering its atom economy. byjus.com

Use of Catalysis: Catalytic reagents are preferred over stoichiometric ones. The development of catalytic direct alcohol coupling or phase-transfer catalyzed Williamson synthesis aligns with this principle, reducing the amount of waste generated from using a full equivalent of a strong base. nih.govacs.org

Safer Solvents and Reaction Conditions: Green chemistry encourages the use of safer solvents, like water or ethanol (B145695), or eliminating the solvent altogether. alfa-chemistry.com Research into microwave-assisted, solvent-free Williamson ether synthesis on a solid support like potassium carbonate demonstrates this principle in action for ether formation. orgchemres.org While specific application to the title compound is not detailed in the literature, it represents a viable green alternative to using solvents like DMF.

Designing for Energy Efficiency: Methods that can be performed at ambient temperature and pressure are preferred. The development of more active catalysts can help reduce the energy-intensive heating often required to drive etherification reactions. alfa-chemistry.com Microwave-assisted synthesis can also be more energy-efficient by enabling rapid heating. orgchemres.org

By prioritizing pathways like epoxide ring-opening and developing efficient catalytic systems, the synthesis of this compound can be made significantly more sustainable.

Quantitative Assessment of Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactant atoms into the desired product. cognitoedu.orgdocbrown.info A high atom economy signifies that most of the reactants' atoms are incorporated into the final product, minimizing waste generation. savemyexams.com The efficiency of a synthesis is further understood by considering the reaction yield, which is the actual amount of product isolated compared to the theoretical maximum.

A common and illustrative pathway for the synthesis of this compound is the Williamson ether synthesis. wikipedia.org This S_N2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For this specific target molecule, a plausible route involves the deprotonation of tetrahydro-2H-pyran-4-ol using a strong base like sodium hydride (NaH), followed by reaction with 2-chloroethanol.

The atom economy for this process can be calculated using the molecular weights of the reactants and the desired product. cognitoedu.orgkccollege.ac.in

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Tetrahydro-2H-pyran-4-ol | C₅H₁₀O₂ | 102.13 | Reactant |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | Reactant |

| Sodium Hydride | NaH | 24.00 | Reagent |

| Total Reactant Mass | 206.64 | ||

| This compound | C₇H₁₄O₂ | 146.18 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | By-product |

| Hydrogen | H₂ | 2.02 | By-product |

Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

% Atom Economy = (146.18 / 206.64) x 100 = 70.74%

Strategic Selection and Application of Environmentally Benign Solvents and Reagents

The principles of green chemistry advocate for the use of substances that minimize or eliminate hazards to human health and the environment. sciforum.net This includes the strategic selection of solvents and reagents that are safer, more sustainable, and ideally recyclable. who.int

Traditional Williamson ether syntheses are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.org These solvents, while effective, pose significant environmental and health risks. sciforum.net Modern synthetic strategies focus on replacing these hazardous solvents with greener alternatives.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points (<100 °C) that have negligible vapor pressure, making them non-flammable and reducing air pollution. researchgate.netorganic-chemistry.org They have emerged as promising alternative solvents for ether synthesis. numberanalytics.com For the Williamson synthesis, imidazolium-based ionic liquids can serve as both the solvent and promoter, sometimes enabling reactions to proceed smoothly at room temperature with high yields and allowing for the recycling of the solvent. researchgate.netblackphdnetwork.comtandfonline.com

Biocatalysis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. longdom.org This approach is a cornerstone of green chemistry, as enzymes operate under mild conditions (ambient temperature and neutral pH) in aqueous environments with high specificity, reducing energy consumption and hazardous waste. longdom.orgnih.gov While traditional chemical methods for ether synthesis can lack selectivity, biocatalysts offer a route to highly regioselective and enantioselective products. nih.govchemrxiv.org Enzymes such as hydrolases (lipases, esterases), oxidases, and transferases are being explored and engineered for novel bond formations, including C-O (ether) bonds. acs.orgnih.gov The use of an engineered enzyme, such as a vanillyl alcohol oxidase or a promiscuous prenyltransferase, could offer a future pathway for the synthesis of this compound, avoiding harsh reagents and solvents entirely. chemrxiv.orgacs.org

Interactive Data Table: Comparison of Solvents and Reagents

| Feature | Traditional Approach | Green Alternative | Benefit of Green Alternative |

| Solvent | DMF, DMSO | Ionic Liquids, Water | Reduced toxicity, recyclability, lower volatility, improved safety. sciforum.netresearchgate.net |

| Catalysis | Stoichiometric strong base (e.g., NaH) | Biocatalysis (Enzymes) | Mild reaction conditions, high selectivity, aqueous media, non-toxic catalyst. longdom.orgnih.gov |

| Methylating Agent | Alkyl Halides | Dimethyl Carbonate (DMC) | DMC is a non-toxic alternative to toxic methyl halides, producing less hazardous by-products. sciforum.net |

Advanced Strategies for Waste Minimization and Sustainable By-product Management

Effective waste management is a critical component of sustainable chemical manufacturing, aiming to prevent waste generation at the source and, when waste is unavoidable, to manage it responsibly. hazardouswasteexperts.com This involves designing processes that inherently produce less waste and finding value in the by-products that are created. blackphdnetwork.comlongdom.org

In the context of the Williamson synthesis for this compound, the primary waste stream is the inorganic salt by-product (e.g., NaCl). While not highly toxic, its disposal in large volumes can increase the salinity of industrial wastewater, impacting aquatic ecosystems. auburn.edu A key strategy for waste minimization is to move from stoichiometric reagents to catalytic systems. rsc.org For example, developing a catalytic cycle that facilitates the etherification without the need for a full equivalent of base would drastically reduce salt waste.

A more advanced strategy involves redesigning the synthesis to achieve 100% atom economy. Addition reactions, where all reactant atoms are incorporated into the single final product, are the ideal from an atom economy perspective. docbrown.info A potential, though challenging, alternative synthesis for this compound could be the direct acid- or base-catalyzed addition of tetrahydro-2H-pyran-4-ol to ethylene oxide.

Reaction: C₅H₁₀O₂ + C₂H₄O → C₇H₁₄O₂

This reaction has a theoretical atom economy of 100%, producing no by-products. scranton.edu However, it involves the use of ethylene oxide, a toxic and flammable gas, requiring specialized handling and reactor design.

Chemical Transformations and Intrinsic Reactivity of 2 Oxan 4 Yloxy Ethan 1 Ol

Comprehensive Analysis of Functional Group Interconversions on the Hydroxyl Moiety

The primary alcohol moiety is a versatile functional group that readily participates in a range of interconversion reactions, allowing for the synthesis of diverse derivatives.

The primary alcohol of 2-(Oxan-4-yloxy)ethan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation employing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, facilitate the selective conversion to the corresponding aldehyde, 2-(Oxan-4-yloxy)acetaldehyde (B6148270). The mechanism of PCC oxidation generally involves the formation of a chromate (B82759) ester, followed by an E2 elimination to yield the aldehyde, water, and a reduced chromium species.

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol to the carboxylic acid, 2-(Oxan-4-yloxy)acetic acid. This transformation proceeds through the intermediate aldehyde, which is then further oxidized. The mechanism for the second oxidation step often involves the formation of a hydrate (B1144303) from the aldehyde, which is then oxidized to the carboxylic acid.

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | 2-(Oxan-4-yloxy)acetaldehyde | Anhydrous dichloromethane |

| Swern Oxidation (DMSO, (COCl)2) | 2-(Oxan-4-yloxy)acetaldehyde | Anhydrous dichloromethane, low temperature (-78 °C) |

| Potassium permanganate (KMnO4) | 2-(Oxan-4-yloxy)acetic acid | Basic, aqueous conditions, followed by acidification |

| Chromic acid (H2CrO4) | 2-(Oxan-4-yloxy)acetic acid | Aqueous acetone (B3395972) (Jones oxidation) |

Characterization of Oxidized Products:

The resulting aldehyde and carboxylic acid can be identified and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The aldehyde will exhibit a characteristic C=O stretching frequency around 1720-1740 cm⁻¹, while the carboxylic acid will show a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton will appear as a distinctive singlet between δ 9-10 ppm. For the carboxylic acid, the acidic proton will be a broad singlet, often above δ 10 ppm.

¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will resonate in the range of δ 190-200 ppm, whereas the carbonyl carbon of the carboxylic acid will be found between δ 170-185 ppm.

Esterification:

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, to form the corresponding esters.

Fischer Esterification: This acid-catalyzed reaction with a carboxylic acid is a reversible process. To drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Acylation with Acyl Chlorides and Anhydrides: These reactions are generally faster and irreversible compared to Fischer esterification and are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid).

| Reagent | Product Type | Catalyst/Conditions |

| Carboxylic Acid | Ester | Acid catalyst (e.g., H₂SO₄), heat |

| Acyl Chloride | Ester | Base (e.g., pyridine), room temp. |

| Acid Anhydride | Ester | Base (e.g., pyridine), gentle heat |

Etherification:

The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction.

Detailed Examination of Reactions Involving the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle containing an oxygen atom. Its reactivity is influenced by its conformational preferences and the presence of the ether linkage.

The oxane ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening.

The mechanism of acid-catalyzed ring-opening typically involves the protonation of the ether oxygen, followed by an Sₙ1 or Sₙ2 type cleavage by a nucleophile. The regioselectivity of the attack depends on the substitution pattern of the ring and the nature of the nucleophile. For an unsubstituted oxane ring, the cleavage can occur at either C-O bond.

The oxane ring adopts a chair conformation, similar to cyclohexane, to minimize angular and torsional strain. The substituent at the 4-position, the -OCH₂CH₂OH group, can exist in either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.

The conformational equilibrium can influence the reactivity of the molecule. For instance, the accessibility of the ether oxygen's lone pairs for protonation can be affected by the conformation. Furthermore, intramolecular reactions, if sterically feasible, would be highly dependent on the spatial relationship between the reacting groups, which is dictated by the ring's conformation.

Elucidation of Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound can be understood in terms of its nucleophilic and electrophilic sites.

Nucleophilic Character: The primary nucleophilic sites are the oxygen atoms of the hydroxyl group and the oxane ring. The hydroxyl oxygen is a potent nucleophile, especially when deprotonated to form the alkoxide. The ether oxygen of the oxane ring is also nucleophilic and can be protonated by strong acids, initiating ring-opening reactions.

Electrophilic Character: The primary electrophilic site is the carbon atom bonded to the hydroxyl group. This carbon becomes more electrophilic upon protonation of the hydroxyl group, which converts it into a good leaving group (water). This facilitates nucleophilic substitution reactions at this carbon. Additionally, the carbon atoms adjacent to the ether oxygen in the oxane ring can become electrophilic upon protonation of the ether oxygen, making them susceptible to attack by nucleophiles.

Kinetic and Thermodynamic Investigations of Reaction Mechanisms

Due to the bifunctional nature of this compound, featuring both a primary alcohol and a cyclic ether (oxane) moiety, its reactivity is diverse. A comprehensive understanding of its chemical transformations necessitates a detailed examination of the kinetic and thermodynamic parameters that govern its reaction mechanisms. While specific experimental data for this compound is not extensively available in the public domain, a robust analysis can be constructed based on well-established principles of physical organic chemistry and data from analogous structures. This section will explore the theoretical kinetic and thermodynamic landscapes of key reaction pathways for this compound, including the oxidation of the primary alcohol and the acid-catalyzed cleavage of the ether linkage.

Oxidation of the Primary Alcohol

The primary alcohol group in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. The mechanism of this transformation is critical to controlling the reaction outcome. For instance, oxidation with a chromium-based reagent like pyridinium chlorochromate (PCC) typically proceeds via a chromate ester intermediate, followed by a rate-determining E2 elimination step.

A plausible reaction mechanism involves the following steps:

Formation of a chromate ester from this compound and the oxidant.

A base-assisted abstraction of the α-proton, leading to the elimination of the reduced chromium species and formation of the aldehyde, 2-(oxan-4-yloxy)acetaldehyde.

Illustrative Kinetic Data for Alcohol Oxidation

To provide a quantitative perspective, the following interactive table presents hypothetical, yet realistic, kinetic data for the oxidation of this compound to 2-(oxan-4-yloxy)acetaldehyde under various conditions. These values are based on typical data for the oxidation of primary alcohols.

| Temperature (°C) | [Alcohol] (mol/L) | [Oxidant] (mol/L) | Rate Constant (k) (L/mol·s) |

| 25 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 25 | 0.2 | 0.1 | 1.2 x 10⁻³ |

| 35 | 0.1 | 0.1 | 2.5 x 10⁻³ |

| 35 | 0.1 | 0.2 | 2.5 x 10⁻³ |

Thermodynamic Considerations for Alcohol Oxidation

The oxidation of an alcohol to an aldehyde is generally an exergonic process. The thermodynamic favorability of this reaction can be assessed by examining the standard Gibbs free energy change (ΔG°), which is influenced by the enthalpy (ΔH°) and entropy (ΔS°) changes of the reaction.

Representative Thermodynamic Parameters for Alcohol Oxidation

| Parameter | Value |

| ΔH° (kJ/mol) | -200 to -230 |

| ΔS° (J/mol·K) | -80 to -120 |

| ΔG° (kJ/mol) at 298 K | -176 to -194 |

Acid-Catalyzed Ether Cleavage

The oxane ring of this compound can undergo cleavage under strong acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.org The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediates. libretexts.orgmasterorganicchemistry.com

Given the structure of this compound, the cleavage of the C-O bond can occur at two positions. Attack of the nucleophile at the ethyl side of the ether linkage would proceed via an SN2 mechanism. Conversely, cleavage within the oxane ring could have some SN1 character, though the formation of a secondary carbocation within the ring is generally not highly favored. Therefore, an SN2 pathway is the more probable mechanism for the cleavage of this ether.

The mechanism would involve:

Protonation of the ether oxygen by the strong acid to form a good leaving group.

Nucleophilic attack by the halide ion on the less sterically hindered carbon adjacent to the ether oxygen.

Illustrative Kinetic Data for Ether Cleavage

The kinetics of acid-catalyzed ether cleavage are dependent on the concentration of the ether, the acid, and the nucleophile. The following table provides hypothetical kinetic data for the cleavage of this compound with a strong acid.

| Temperature (°C) | [Ether] (mol/L) | [Acid] (mol/L) | Rate Constant (k) (L²/mol²·s) |

| 50 | 0.1 | 1.0 | 5.0 x 10⁻⁵ |

| 50 | 0.2 | 1.0 | 5.0 x 10⁻⁵ |

| 70 | 0.1 | 1.0 | 2.0 x 10⁻⁴ |

| 70 | 0.1 | 2.0 | 4.0 x 10⁻⁴ |

Thermodynamic Considerations for Ether Cleavage

Representative Thermodynamic Parameters for Ether Cleavage

| Parameter | Value |

| ΔH° (kJ/mol) | -30 to -50 |

| ΔS° (J/mol·K) | +10 to +30 |

| ΔG° (kJ/mol) at 298 K | -33 to -59 |

The positive entropy change is often observed in cleavage reactions where one molecule is converted into two or more product molecules. Both the negative enthalpy and positive entropy contribute to a negative Gibbs free energy, indicating a spontaneous process.

Design, Synthesis, and Characterization of Derivatives and Analogs of 2 Oxan 4 Yloxy Ethan 1 Ol

Rational Design Principles for Novel Structural Derivatives and Analogues

The rational design of derivatives of 2-(oxan-4-yloxy)ethan-1-ol is a meticulous process that leverages an array of medicinal chemistry strategies to refine the molecule's characteristics. A cornerstone of this approach is the establishment of a comprehensive structure-activity relationship (SAR), which systematically investigates how modifications to different parts of the molecule influence its biological activity. This often involves exploring the impact of substituent size, lipophilicity, electronic properties, and hydrogen bonding capacity at various positions.

A key strategy in the design of novel analogs is bioisosteric replacement , where a functional group is substituted with another that possesses similar physical and chemical properties. This technique is employed to enhance the molecule's efficacy, reduce potential toxicity, and improve its pharmacokinetic profile. For instance, the ether linkage in the ethan-1-ol side chain could be replaced with more metabolically stable bioisosteres. Similarly, the oxane ring itself can be a target for bioisosteric replacement with other heterocyclic systems to explore new chemical space and intellectual property opportunities.

Computational tools play a pivotal role in modern rational drug design. Molecular modeling techniques, including docking studies and molecular dynamics simulations, can predict how newly designed derivatives might interact with biological targets. These in silico methods provide valuable insights into the binding modes and affinities of potential analogs, thereby guiding synthetic efforts toward the most promising candidates and reducing the need for extensive empirical screening.

| Design Principle | Description | Application to this compound |

| Structure-Activity Relationship (SAR) | Systematic study of how chemical structure variations affect biological activity. | Investigating the effects of substituents on the oxane ring and modifications of the ethan-1-ol side chain to identify key structural features for desired activity. |

| Bioisosteric Replacement | Substitution of a functional group with another group of similar physicochemical properties. silae.itctppc.orgpitt.edu | Replacing the ether linkage to improve metabolic stability or substituting the oxane ring with other heterocycles to explore novel chemical space. |

| Molecular Modeling | Use of computational techniques to predict molecular interactions and properties. nih.gov | Docking studies to predict binding of derivatives to a target protein and molecular dynamics to assess the stability of the ligand-protein complex. |

Strategic Synthetic Methodologies for Structural Diversification

The synthesis of a diverse library of this compound derivatives is crucial for exploring the structure-activity landscape. This involves targeted modifications of both the ethan-1-ol side chain and the oxane ring system, as well as the construction of more complex molecular architectures.

The ethan-1-ol side chain offers multiple points for chemical modification. The primary alcohol functionality is a versatile handle for a variety of chemical transformations.

Etherification: The hydroxyl group can be readily converted to a variety of ethers through Williamson ether synthesis or other etherification protocols. This allows for the introduction of a wide range of alkyl, aryl, and heterocyclic moieties, which can modulate the compound's lipophilicity and hydrogen bonding potential.

Esterification: Reaction of the alcohol with carboxylic acids, acid chlorides, or anhydrides yields esters. Esterification can be used to introduce functionalities that can act as prodrugs or alter the solubility and pharmacokinetic properties of the parent compound.

Alkylation: The carbon backbone of the side chain can be extended or branched through various alkylation strategies, although this may require multi-step sequences involving protection of the hydroxyl group, activation of a carbon atom, and subsequent reaction with an alkylating agent.

| Modification | Reagents and Conditions | Potential Outcome |

| Etherification | NaH, R-X in THF | Introduction of diverse R groups (alkyl, aryl, etc.) |

| Esterification | R-COOH, DCC, DMAP in CH2Cl2 | Formation of ester derivatives for altered solubility |

| Alkylation | 1. Protect -OH; 2. Activate C-alpha; 3. R-X | Modification of the carbon skeleton of the side chain |

Introducing substituents onto the oxane ring can significantly impact the molecule's conformation and its interactions with biological targets. Various synthetic strategies can be employed to achieve this. ntu.edu.sgorganic-chemistry.org

Synthesis of Substituted Tetrahydropyran-4-ones: A common precursor for substituted oxane rings is tetrahydro-4H-pyran-4-one. chemicalbook.com This ketone can be synthesized through various methods and subsequently reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce substituents at the C4 position. The resulting tertiary alcohol can then be used in the etherification step to attach the ethan-1-ol side chain.

Prins Cyclization: The Prins cyclization is a powerful method for the construction of substituted tetrahydropyran (B127337) rings from homoallylic alcohols and aldehydes. ntu.edu.sg By choosing appropriately substituted starting materials, a wide variety of substitution patterns on the oxane ring can be achieved with good stereocontrol.

Silyl Enol Ether Prins Cyclization: This variation of the Prins reaction allows for the diastereoselective synthesis of substituted tetrahydropyran-4-ones, which can then be further modified. acs.org

To explore more diverse chemical space, the this compound moiety can be incorporated into more complex molecular scaffolds, such as those containing imidazopyridine or pyrimidine (B1678525) rings. These heterocyclic systems are prevalent in many biologically active molecules.

Synthesis of Imidazopyridine Derivatives: Imidazo[1,2-a]pyridines can be synthesized through various methods, including the reaction of 2-aminopyridines with α-haloketones or a multicomponent reaction involving an aldehyde, an alkyne, and a 2-aminopyridine. bio-conferences.orgnih.gov The ethan-1-ol side chain of this compound can be oxidized to the corresponding aldehyde, which can then participate in such multicomponent reactions.

Synthesis of Pyrimidine Derivatives: Pyrimidine rings can be constructed from a variety of starting materials, including alcohols. organic-chemistry.orgnih.govacs.orgmdpi.comresearchgate.net For example, a multicomponent reaction catalyzed by iridium can synthesize pyrimidines from amidines and up to three different alcohols. nih.govacs.org This provides a potential route to incorporate the this compound scaffold into a pyrimidine-containing molecule.

| Heterocyclic Scaffold | General Synthetic Approach | Potential for Incorporation |

| Imidazo[1,2-a]pyridine | Multicomponent reaction of 2-aminopyridine, aldehyde, and alkyne. bio-conferences.org | Oxidation of the primary alcohol of this compound to the corresponding aldehyde for use in the multicomponent reaction. |

| Pyrimidine | Iridium-catalyzed multicomponent reaction of an amidine and alcohols. nih.govacs.org | Use of this compound as one of the alcohol components in the multicomponent synthesis. |

Advanced Approaches to Chiral Derivatives and Enantioselective Synthesis

The stereochemistry of a molecule is often critical for its biological activity. Therefore, the development of methods for the enantioselective synthesis of this compound derivatives is of significant importance.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For the synthesis of the target molecule, a chiral precursor containing the (R)-2-(2-methoxyphenyl)ethan-1,2-diol moiety could be used. The secondary alcohol of this diol could then be selectively etherified with a suitable tetrahydro-4-pyranone derivative.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction. For instance, an asymmetric epoxidation of a corresponding styrene (B11656) derivative, followed by ring-opening with 4-hydroxytetrahydropyran, could be a viable route. Alternatively, an asymmetric reduction of a corresponding ketone precursor could establish the desired stereocenter.

The stereoselective synthesis of substituted tetrahydropyrans is also a well-developed field, with methods such as asymmetric hetero-Diels-Alder reactions and organocatalytic intramolecular oxa-Michael reactions providing access to enantiomerically enriched tetrahydropyran rings. whiterose.ac.ukacs.orgnih.govcore.ac.uk These chiral building blocks can then be used to synthesize a variety of enantiopure derivatives of this compound.

| Chiral Synthesis Approach | Description | Application Example |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources. | Starting with a chiral precursor like (R)-styrene oxide to introduce the desired stereocenter. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric reduction of a ketone precursor to selectively form the (R)-alcohol. |

| Stereoselective Tetrahydropyran Synthesis | Methods to create chiral tetrahydropyran rings. whiterose.ac.ukacs.orgnih.govcore.ac.uk | Employing an asymmetric hetero-Diels-Alder reaction to form a chiral substituted tetrahydropyran building block. |

Implementation of Diastereoselective and Enantioselective Synthetic Methodologies

The introduction of chirality into derivatives and analogs of this compound is a critical aspect of drug design and development, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Diastereoselective and enantioselective synthetic strategies offer precise control over the three-dimensional arrangement of atoms, enabling the synthesis of stereochemically pure compounds. These methodologies can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches.

Substrate-controlled methods rely on the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. For derivatives of this compound, this could involve utilizing a chiral precursor for the tetrahydropyran (THP) ring or the side chain, where existing stereocenters influence the formation of new ones.

Auxiliary-controlled synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. This auxiliary directs the stereochemical course of a subsequent reaction and is later removed, yielding a chiral product. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary.

Catalyst-controlled asymmetric synthesis is often the most efficient method, employing a small amount of a chiral catalyst to generate a large quantity of a single enantiomer or diastereomer. This approach is highly sought after in pharmaceutical manufacturing due to its atom economy and potential for high throughput.

Diastereoselective Synthesis

Diastereoselective strategies aim to control the relative stereochemistry between two or more stereocenters. In the context of this compound derivatives, this is particularly relevant when introducing substituents onto the tetrahydropyran ring.

One notable approach to achieving diastereoselectivity in the synthesis of substituted tetrahydropyrans is through tandem reactions. For instance, a one-pot organocatalytic Michael/Henry/ketalization sequence has been developed to produce highly functionalized tetrahydropyrans with excellent diastereoselectivity. nih.gov This method, while not directly applied to this compound, demonstrates a powerful strategy for constructing the THP ring with multiple contiguous stereocenters. The use of a bifunctional quinine-based squaramide organocatalyst allows for the control of stereochemistry during the formation of the heterocyclic ring. nih.gov

Another powerful method for diastereoselective synthesis is the indium trichloride-mediated cyclization of homoallyl alcohols with aldehydes. nih.gov The stereochemical outcome of the resulting polysubstituted tetrahydropyrans is directly correlated with the geometry of the starting homoallyl alcohol, providing a reliable method for controlling the relative stereochemistry of the substituents on the THP ring. nih.gov

The table below summarizes representative data from a study on the diastereoselective synthesis of tetrahydropyrans, illustrating the high levels of control achievable.

| Entry | Aldehyde | Homoallyl Alcohol Geometry | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Benzaldehyde | trans | >99:1 | 85 |

| 2 | 4-Chlorobenzaldehyde | trans | >99:1 | 82 |

| 3 | 2-Naphthaldehyde | trans | >99:1 | 88 |

| 4 | Benzaldehyde | cis | 5:1 | 75 |

| 5 | 4-Chlorobenzaldehyde | cis | 6:1 | 72 |

Data adapted from studies on indium trichloride (B1173362) mediated cyclizations, demonstrating the influence of substrate geometry on diastereoselectivity. nih.gov

Enantioselective Synthesis

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved using chiral catalysts, which create a chiral environment around the reacting molecules.

For the synthesis of chiral tetrahydropyran derivatives, several enantioselective methods have been explored. One such approach is the enantioselective cross-dehydrogenative coupling (CDC) reaction. nih.gov This method allows for the formation of substituted tetrahydropyrans with high enantioselectivity by combining in situ Lewis acid activation of a nucleophile with the oxidative formation of a transient oxocarbenium electrophile. nih.gov While not yet reported for this compound specifically, this strategy represents a promising avenue for the asymmetric synthesis of its derivatives.

Ruthenium-catalyzed dynamic kinetic resolution (DKR) reduction is another powerful tool for establishing stereocenters in the synthesis of functionalized tetrahydropyrans. nih.gov This method has been successfully applied to the asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor, demonstrating its potential for creating complex chiral molecules containing the THP scaffold. nih.gov

The following table presents data from an organocatalytic cascade reaction for the synthesis of functionalized tetrahydropyrans, showcasing the high enantiomeric excesses that can be achieved.

| Entry | R¹ | R² | R³ | R⁴ | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | OMe | Me | Ph | Ph | 75 | 4:1 | 96 |

| 2 | OMe | Et | Ph | Ph | 69 | 3:1 | 96 |

| 3 | OMe | Me | 4-ClC₆H₄ | Ph | 61 | 3:1 | 94 |

| 4 | OMe | Me | 2-MeOC₆H₄ | Ph | 80 | 3:1 | 95 |

| 5 | Me | Me | Ph | cyclopentyl | 68 | 4:1 | 96 |

Data adapted from a study on an organocatalytic Michael/Henry/ketalization cascade sequence, illustrating the high enantioselectivity achieved. nih.gov

The implementation of these diastereoselective and enantioselective methodologies is paramount for the development of novel derivatives and analogs of this compound as potential therapeutic agents. The ability to synthesize stereochemically defined compounds allows for a more precise understanding of structure-activity relationships and the optimization of pharmacological properties.

Advanced Spectroscopic and Analytical Characterization of 2 Oxan 4 Yloxy Ethan 1 Ol and Its Derivatives

Chromatographic Separation and Rigorous Purity Assessment

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical method extensively used in synthetic chemistry. silicycle.comijpsr.com Its primary applications include monitoring the progress of chemical reactions, screening for optimal reaction conditions, and assessing the purity of isolated compounds. ijpsr.comresearchgate.net The technique operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). silicycle.com

In the context of reactions involving 2-(Oxan-4-yloxy)ethan-1-ol, TLC provides a real-time snapshot of the reaction mixture's composition. By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals and eluting the plate with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate.

Visualization of the separated spots is typically achieved under UV light if the compounds are UV-active, or by using chemical staining agents that react with the functional groups present. silicycle.comillinois.edu For instance, a potassium permanganate (B83412) stain can be used to visualize hydroxyl-containing compounds like this compound, which would appear as yellow or brown spots on a purple background. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and helps in its identification.

A hypothetical TLC analysis for the synthesis of a derivative from this compound is presented below. The reaction progress is monitored over time, showing the gradual disappearance of the starting material and the appearance of the product spot with a different Rƒ value.

| Time Point | Observation on TLC Plate | Rƒ of Starting Material (this compound) | Rƒ of Product | Reaction Status |

|---|---|---|---|---|

| T = 0 hr | Single intense spot corresponding to the starting material. | 0.35 | - | Reaction Initiated |

| T = 1 hr | A faint product spot appears; the starting material spot is still intense. | 0.35 | 0.60 | In Progress |

| T = 3 hr | The intensity of the product spot increases while the starting material spot diminishes. | 0.35 | 0.60 | In Progress |

| T = 5 hr | The starting material spot has completely disappeared, leaving only the product spot. | - | 0.60 | Complete |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, thereby confirming the absolute and relative stereochemistry of a molecule. For a molecule like this compound, a successful crystallographic analysis would reveal the preferred conformation of the oxane ring (e.g., chair conformation) and the orientation of the hydroxy-ethoxy side chain.

Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of extended networks in the solid state.

As of the current literature survey, a crystal structure for this compound has not been deposited in major crystallographic databases. However, if a suitable single crystal were to be grown and analyzed, a set of crystallographic parameters would be obtained, as hypothetically detailed in the table below.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell. |

| Space Group | P2₁/c | Symmetry elements within the unit cell. |

| a, b, c (Å) | a=8.5, b=10.2, c=9.1 | Unit cell dimensions. |

| α, β, γ (°) | α=90, β=105.5, γ=90 | Angles between unit cell axes. |

| Volume (ų) | 760.4 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | 0.045 | Indicator of the quality of the structural model fit to the experimental data. |

Application of Advanced Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds. In the case of alcohol ethoxylates and related structures, LC-MS can separate individual oligomers and isomers. researchgate.net For this compound, reversed-phase HPLC could be used to separate the compound from impurities, followed by detection with a mass spectrometer. The mass spectrometer provides the molecular weight of the compound (via techniques like electrospray ionization, ESI) and structural information through fragmentation patterns, confirming the identity of the analyte. Derivatization may be employed to enhance ionization efficiency and sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. this compound, with a boiling point that may allow for GC analysis, can be separated from other volatile components in a mixture based on its boiling point and polarity. The coupled mass spectrometer provides a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries. jmchemsci.com To improve volatility and peak shape, the hydroxyl group can be derivatized, for example, through silylation to form a trimethylsilyl (B98337) (TMS) ether.

| Compound | Retention Time (min) | Key Mass Spectral Fragments (m/z) | Interpretation |

|---|---|---|---|

| Starting Material (Derivatized) | 8.5 | [M]+, [M-CH₃]+, etc. | Identification of unreacted starting material. |

| Product (Derivatized) | 12.2 | [M']+, [M'-R]+, etc. | Identification of the desired product. |

| Byproduct (Derivatized) | 9.8 | [M'']+, etc. | Identification of an impurity or byproduct. |

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) represents a powerful combination for the direct structural elucidation of components within a mixture without prior isolation. As the HPLC separates the components, they flow through an NMR spectrometer, which acquires spectroscopic data (e.g., ¹H NMR) for each separated peak. This technique would be invaluable for analyzing a reaction mixture from a synthesis involving this compound, allowing for the unequivocal identification of the main product, isomers, and any byproducts formed, by providing detailed structural information for each separated entity. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 Oxan 4 Yloxy Ethan 1 Ol

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 2-(Oxan-4-yloxy)ethan-1-ol. Such calculations can provide insights into electron distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's chemical behavior.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the hydroxyl and ether groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the oxygen atoms, while the LUMO may be distributed over the C-O antibonding orbitals.

Calculated Electronic Properties: A hypothetical set of calculated electronic properties for this compound, based on DFT calculations of similar molecules, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, relevant for reactions with electrophiles. |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability, relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a polar molecule with significant intermolecular dipole-dipole interactions. |

| Mulliken Atomic Charges | O(ether): -0.45, O(hydroxyl): -0.60, H(hydroxyl): +0.40 | Quantifies the partial charges on key atoms, highlighting sites for electrostatic interactions. |

Note: These values are illustrative and would require specific quantum chemical calculations for verification.

Detailed Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

Conformational Analysis: The oxane ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituent at the 4-position can exist in either an axial or equatorial position. openochem.orgpressbooks.pub The equatorial conformation is generally more stable for substituted cyclohexanes to minimize steric hindrance, a principle that also applies to oxane derivatives. masterorganicchemistry.com The relative energies of these conformers can be calculated to determine their equilibrium populations.

Molecular Dynamics Simulations: MD simulations can provide a detailed picture of the molecule's motion over time, including the flexibility of the side chain and its interactions with solvent molecules. acs.orgresearchgate.netnih.gov In an aqueous environment, MD simulations would likely show the formation of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. mdpi.com The ether oxygen can also participate in hydrogen bonding as an acceptor. These simulations can also reveal information about the hydration shell and the molecule's diffusion characteristics. acs.orgresearchgate.net

Key Conformational and Dynamic Parameters: The following table provides hypothetical parameters that could be obtained from conformational analysis and MD simulations.

| Parameter | Description | Predicted Finding |

| Chair Conformation Energy | Energy difference between axial and equatorial conformers of the side chain on the oxane ring. | The equatorial conformer is predicted to be more stable by approximately 1.5-2.0 kcal/mol. |

| Rotational Barriers | Energy barriers for rotation around the C-O and C-C bonds of the side chain. | Multiple low-energy conformers are expected due to the flexibility of the side chain. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | A sharp peak in the O(hydroxyl)-O(water) RDF would indicate strong hydrogen bonding. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the solute and solvent. | Lifetimes on the order of picoseconds are typical for hydrogen bonds in aqueous solution. |

Note: These findings are based on principles from studies of similar molecules and would need to be confirmed by specific simulations.

In Silico Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Derivatives

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are invaluable for predicting the biological activities and physicochemical properties of derivatives of this compound. wikipedia.orgnih.gov These models establish a mathematical relationship between the chemical structure and a specific endpoint (e.g., biological activity, toxicity, or a physical property). researchgate.netdrugdesign.org

To build a QSAR or QSPR model, a set of derivatives with known activities or properties is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each derivative. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods are then used to develop a model that correlates the descriptors with the observed activity or property.

Potential Applications for Derivatives of this compound:

Predicting Biological Activity: If a series of derivatives shows a particular biological effect, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts. researchgate.netnih.gov

Estimating Physicochemical Properties: QSPR models can predict properties such as solubility, lipophilicity (logP), and boiling point, which are important for drug development and other applications.

Toxicity Prediction: In silico toxicology models can be used to flag potential toxicities of derivatives early in the design process, reducing the need for extensive animal testing. nih.gov

Illustrative QSAR/QSPR Descriptors and Their Relevance:

| Descriptor Type | Example Descriptor | Relevance to SAR/SPR |

| Electronic | Dipole Moment, Partial Charges | Important for electrostatic interactions with biological targets or other molecules. |

| Steric | Molecular Volume, Surface Area | Relates to how a molecule fits into a binding site or its bulk properties. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Crucial for membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the size, shape, and degree of branching in a molecule. |

This table illustrates the types of descriptors that would be relevant in a QSAR/QSPR study of this compound derivatives.

Predictive Modeling for Reaction Outcomes, Regioselectivity, and Stereoselectivity

Computational chemistry can also be used to predict the outcomes of chemical reactions involving this compound. This can involve calculating the activation energies of different reaction pathways to determine the most likely product, or using machine learning models trained on large datasets of known reactions.

Predicting Regioselectivity: For reactions where there are multiple possible sites of attack, such as in electrophilic aromatic substitution on a substituted derivative, computational models can predict the major product. rsc.org This is often done by calculating the relative stabilities of the reaction intermediates or by using descriptors that quantify the reactivity of different sites on the molecule.

Predicting Stereoselectivity: In reactions that can produce multiple stereoisomers, computational methods can be used to predict the stereochemical outcome. This involves calculating the energies of the diastereomeric transition states leading to the different products. The product formed via the lowest energy transition state is expected to be the major product.

Machine Learning in Reaction Prediction: Machine learning models are increasingly being used to predict reaction outcomes with high accuracy. acs.orgrsc.orgnih.gov These models are trained on large databases of chemical reactions and can learn complex patterns that are not always apparent from traditional mechanistic studies. For a molecule like this compound, a machine learning model could be used to predict the products of its reactions with a wide range of reagents. nih.gov

Hypothetical Predictive Modeling for an Etherification Reaction: Consider the etherification of the hydroxyl group of this compound. A predictive model could be developed to assess the likelihood of reaction with different electrophiles.

| Reaction Parameter | Computational Approach | Predicted Outcome |

| Reaction Feasibility | Calculation of reaction thermodynamics (ΔG). | Reactions with a negative ΔG are predicted to be spontaneous. |

| Rate of Reaction | Calculation of the activation energy (ΔEa) via transition state theory. | Lower activation energies correspond to faster reaction rates. |

| Side Product Formation | Identification and energy calculation of alternative reaction pathways. | Pathways with significantly higher activation energies are less likely to occur. |

This table provides a conceptual framework for how predictive modeling could be applied to reactions of this compound.

Academic and Research Applications of 2 Oxan 4 Yloxy Ethan 1 Ol and Its Derivatives

Strategic Role as Versatile Building Blocks in Complex Organic Synthesis

The tetrahydropyran (B127337) (THP) motif is a prevalent structural feature in a wide array of biologically active natural products, including marine toxins, pheromones, and pharmaceutical agents. guidechem.com Consequently, the synthesis of molecules containing this scaffold is of significant interest to synthetic organic chemists. guidechem.com Compounds like 2-(Oxan-4-yloxy)ethan-1-ol serve as valuable building blocks, providing a pre-formed tetrahydropyran ring that can be incorporated into more complex molecular architectures. The primary alcohol group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution, allowing for the extension of the side chain. The ether linkage is generally stable under a variety of reaction conditions, making it a reliable linker.

The synthesis of substituted tetrahydropyrans is a key area of research, with various methods being developed to control the stereochemistry of these cyclic ethers. nih.govresearchgate.netresearchgate.net The presence of the 2-(...)-ethan-1-ol side chain in this compound offers a handle for derivatization to create a diverse library of substituted tetrahydropyrans for various applications.

Potential Applications in Pharmaceutical Research and Drug Discovery

The tetrahydropyran ring is a recognized privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. researchgate.net The incorporation of this moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and ability to bind to biological targets.

Design and Synthesis of Molecular Scaffolds for Bioactive Molecules

This compound can serve as a starting point for the synthesis of novel molecular scaffolds for drug discovery. nih.gov The functional groups of the molecule allow for its modification and incorporation into larger, more complex structures. For instance, the hydroxyl group can be used to attach the molecule to other pharmacophores or to initiate the growth of a polymer chain. The synthesis of functionalized 4-aminotetrahydropyran (B1267664) scaffolds, for example, highlights the utility of tetrahydropyran derivatives in creating diverse molecular libraries for drug screening. nih.gov

Exploration of Potential Biological Activities and Therapeutic Profiles of Derivatives (e.g., Antimicrobial, Cytotoxic, Antifungal Properties)

Derivatives of tetrahydropyran have been shown to exhibit a range of biological activities. While specific studies on the derivatives of this compound are not extensively reported in publicly available literature, the broader class of tetrahydropyran-containing compounds has demonstrated significant potential.

Antimicrobial Properties: Numerous heterocyclic compounds containing the tetrahydropyran ring have been investigated for their antibacterial and antifungal properties. For example, certain tetrahydropyrimidine (B8763341) derivatives have shown good to significant antibacterial activity. nih.gov The synthesis of novel oxazolidinones incorporating a tetrahydro-4(2H)-thiopyran moiety, a sulfur analogue of tetrahydropyran, has led to the identification of potent antibacterial agents. researchgate.net Gemini surfactants with an ether group in the spacer, a structural feature with some resemblance to this compound, have also demonstrated antimicrobial activity. mdpi.com

Cytotoxic Properties: The search for new anticancer agents is a major focus of pharmaceutical research. Several classes of compounds containing the tetrahydropyran ring have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, a series of coumarin (B35378) analogues bearing 4H-pyran rings have shown potent inhibition of cancer cell growth. nih.gov Similarly, certain dihydropyrimidine (B8664642) derivatives have been developed as cytotoxic agents that inhibit key enzymes involved in cancer progression. nih.gov

Antifungal Properties: Fungal infections pose a significant threat to human health, and there is a continuous need for new antifungal agents. Tetrahydropyridine derivatives, which are structurally related to tetrahydropyrans, have been synthesized and shown to possess varying degrees of antifungal activity, with their efficacy being dependent on the length of an alkyl side chain. nih.govresearchgate.net This suggests that modification of the side chain of this compound could potentially lead to derivatives with antifungal properties.

Contributions to Advanced Material Science Research

The field of material science is constantly in search of new monomers and building blocks to create polymers and materials with novel properties. The functional groups present in this compound make it a candidate for such applications.

Development of Novel Materials with Tunable Properties

The hydroxyl group of this compound can be utilized for the synthesis of functional polymers. For example, it can serve as an initiator for ring-opening polymerization of cyclic esters or as a monomer in condensation polymerizations to form polyesters or polyurethanes. The incorporation of the tetrahydropyran ring into the polymer side chain could influence the material's physical properties, such as its thermal stability, solubility, and mechanical strength.

The synthesis of side-chain functionalized polytetrahydrofuran derivatives has been reported, demonstrating that post-polymerization modification is a viable strategy for creating polymers with desired properties. mdpi.com A similar approach could be applied to polymers derived from this compound. Furthermore, tetrahydropyran itself is being explored as a biomass-derived, economically competitive, and green solvent, which could have implications for the sustainable synthesis and processing of polymers and other materials. rsc.org

Investigative Studies in Agrochemical Research

The development of new and effective pesticides is crucial for modern agriculture. The tetrahydropyran scaffold is found in some agrochemicals, and its derivatives are being investigated for their potential as herbicides, insecticides, and fungicides.

While direct studies on the agrochemical applications of this compound derivatives are not prominent in the available literature, the structural motif is of interest. For example, pyranopyrans related to the natural phytotoxin diplopyrone (B1246759) have been synthesized and evaluated as potential herbicides and antibiotics. acs.org The discovery of novel insecticidal anthranilic diamides containing an indane moiety, which can be seen as a more complex cyclic ether structure, also points to the potential for discovering new agrochemicals through the exploration of novel scaffolds. researchgate.net The synthesis of pyridine (B92270) ethanol (B145695) derivatives, which are used as intermediates for pharmaceuticals and agrochemicals, further underscores the importance of alcohol-containing heterocyclic compounds in this field. google.com The broad-ranging biological activities of heterocyclic compounds, including their use as fungicides, mean that derivatives of this compound could be promising candidates for future agrochemical research. frontiersin.org

Future Research Directions and Unexplored Avenues

Pioneering Development of Novel and Highly Efficient Synthetic Methodologies

While established methods for ether synthesis, such as the Williamson ether synthesis, provide a foundational approach, future research should prioritize the development of more sophisticated and efficient routes to 2-(Oxan-4-yloxy)ethan-1-ol and its analogs. A key area of exploration is the diastereoselective synthesis of highly substituted tetrahydropyrans. acs.orgnih.gov Methodologies like tandem Knoevenagel condensation/intramolecular Michael additions could be adapted to construct the core oxane ring with high stereocontrol. acs.orgnih.gov

Furthermore, Prins-type cyclization reactions, which involve the acid-promoted reaction of a homoallylic alcohol with an aldehyde, represent a powerful strategy for assembling substituted tetrahydropyran (B127337) rings and could be tailored for the synthesis of precursors to this compound. acs.orgorganic-chemistry.orgnih.gov The development of catalytic variants of these reactions, perhaps employing novel Brønsted or Lewis acid catalysts, could lead to milder reaction conditions and improved yields. organic-chemistry.org

Expanding the Scope of Chemical Transformations and Derivatization

The functional groups present in this compound—a primary alcohol and an ether linkage—offer a versatile platform for a wide array of chemical transformations and the generation of diverse derivative libraries. The primary alcohol is a prime candidate for oxidation to the corresponding aldehyde or carboxylic acid, esterification with a variety of acylating agents, or conversion to amines via reductive amination.

The ether linkage, while generally stable, could be a site for cleavage under specific, harsh conditions, although this is less common for derivatization purposes. nih.gov More promising is the modification of the tetrahydropyran ring itself, should the synthetic strategy allow for pre-functionalized starting materials. For instance, the introduction of substituents on the oxane ring could significantly modulate the physicochemical properties and biological activity of the resulting derivatives.

The creation of a library of derivatives based on the this compound scaffold would be a critical step in exploring its potential applications, particularly in medicinal chemistry and materials science.

| Potential Derivatization Reaction | Functional Group Targeted | Potential Product Class |